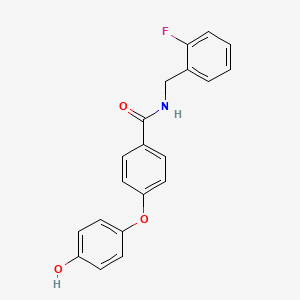
G-quadruplex ligand 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
G-quadruplex ligand 1 is a compound that specifically binds to G-quadruplex structures. G-quadruplexes are non-canonical nucleic acid secondary structures formed within guanine-rich strands of DNA or RNA. These structures are stabilized by Hoogsteen hydrogen bonds and can play significant roles in various biological processes, including gene regulation and genome stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of G-quadruplex ligand 1 typically involves multi-step organic synthesis. The process often starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance binding affinity and specificity to G-quadruplex structures. Common synthetic routes include:
Formation of the Core Scaffold: This step involves the construction of a planar aromatic system, which is crucial for π-π stacking interactions with G-quadruplexes.
Functionalization: Introduction of side chains or substituents that can interact with the grooves or loops of G-quadruplex structures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
G-quadruplex ligand 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds .
Applications De Recherche Scientifique
G-quadruplex ligand 1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and stability of G-quadruplexes.
Biology: Employed in the study of gene regulation and genome stability.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mécanisme D'action
G-quadruplex ligand 1 exerts its effects by specifically binding to G-quadruplex structures. The binding involves π-π stacking interactions between the planar aromatic system of the ligand and the guanine tetrads of the G-quadruplex. Additionally, hydrogen bonding and electrostatic interactions with the grooves and loops of the G-quadruplex contribute to the binding affinity and specificity .
The molecular targets of this compound include G-quadruplexes in telomeres, oncogene promoters, and other regulatory regions of the genome. By stabilizing or destabilizing these structures, this compound can modulate gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
G-quadruplex ligand 1 can be compared with other G-quadruplex ligands, such as:
TMPyP4: A porphyrin-based ligand known for its strong binding affinity to G-quadruplexes.
BRACO-19: An acridine-based ligand that specifically targets telomeric G-quadruplexes.
Telomestatin: A natural product that exhibits high specificity for G-quadruplexes.
This compound is unique in its balance of binding affinity, specificity, and ease of synthesis, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C40H50N8O3 |
|---|---|
Poids moléculaire |
690.9 g/mol |
Nom IUPAC |
N-[6-[4-[4-[3-(dimethylamino)propoxy]phenyl]-6-[5-(3-pyrrolidin-1-ylpropanoylamino)pyridin-2-yl]pyridin-2-yl]pyridin-3-yl]-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C40H50N8O3/c1-46(2)18-7-25-51-34-12-8-30(9-13-34)31-26-37(35-14-10-32(28-41-35)43-39(49)16-23-47-19-3-4-20-47)45-38(27-31)36-15-11-33(29-42-36)44-40(50)17-24-48-21-5-6-22-48/h8-15,26-29H,3-7,16-25H2,1-2H3,(H,43,49)(H,44,50) |
Clé InChI |
XGJSGIHGLHNDEI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC=C(C=C3)NC(=O)CCN4CCCC4)C5=NC=C(C=C5)NC(=O)CCN6CCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)
![disodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12372482.png)




![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12372510.png)
![3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372517.png)

![(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid](/img/structure/B12372527.png)
![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)


